Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-
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Overview
Description
Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a butenyl group, and a trimethylammonium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- typically involves the reaction of a suitable precursor with a quaternizing agent. One common method involves the reaction of 2-ethyl-1-oxo-2-butenyl chloride with trimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors allows for efficient mixing and temperature control, leading to higher yields and purity of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in an organic solvent like acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-chloride
- 2-(Methacryloyloxy)ethyl trimethylammonium chloride
- Ethanaminium, N-(carboxymethyl)-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-inner salt
Uniqueness
Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of the ethyl and butenyl groups enhances its lipophilicity, making it more effective in interacting with lipid membranes compared to similar compounds.
Properties
CAS No. |
804438-87-7 |
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Molecular Formula |
C11H22NO2+ |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
2-(2-ethylbut-2-enoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H22NO2/c1-6-10(7-2)11(13)14-9-8-12(3,4)5/h6H,7-9H2,1-5H3/q+1 |
InChI Key |
VXRGOWHDBNQWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)C(=O)OCC[N+](C)(C)C |
Origin of Product |
United States |
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